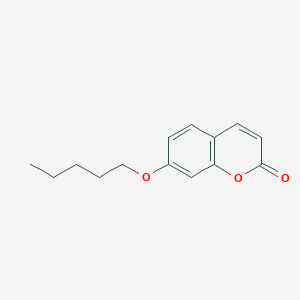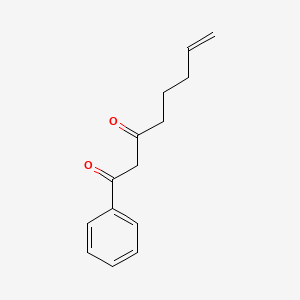
7-Octene-1,3-dione, 1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Octene-1,3-dione, 1-phenyl- is an organic compound characterized by the presence of a phenyl group attached to the first carbon of the octene chain, and two carbonyl groups at the first and third positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Octene-1,3-dione, 1-phenyl- typically involves the reaction of phenylacetylene with an appropriate dione precursor under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the coupling of the phenyl group with the octene chain. The reaction conditions usually include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to neutralize the reaction mixture.
Industrial Production Methods
On an industrial scale, the production of 7-Octene-1,3-dione, 1-phenyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it more viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
7-Octene-1,3-dione, 1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
7-Octene-1,3-dione, 1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Octene-1,3-dione, 1-phenyl- involves its interaction with various molecular targets and pathways. The compound’s carbonyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1,3-butadiene: Similar in structure but with a shorter carbon chain.
1-Phenyl-1,3-pentadiene: Another related compound with a different carbon chain length.
1-Phenyl-1,3-hexadiene: Similar but with a six-carbon chain.
Propiedades
Número CAS |
131223-44-4 |
|---|---|
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
1-phenyloct-7-ene-1,3-dione |
InChI |
InChI=1S/C14H16O2/c1-2-3-5-10-13(15)11-14(16)12-8-6-4-7-9-12/h2,4,6-9H,1,3,5,10-11H2 |
Clave InChI |
QHCKLCGUDUCMJS-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCC(=O)CC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


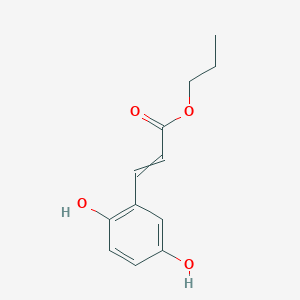
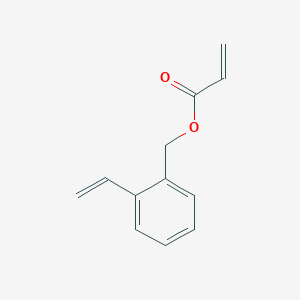
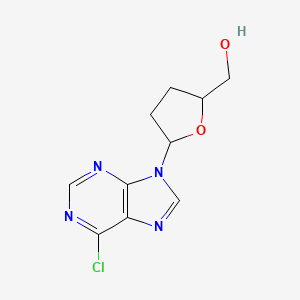
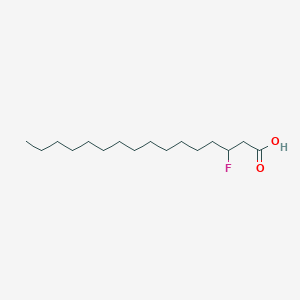
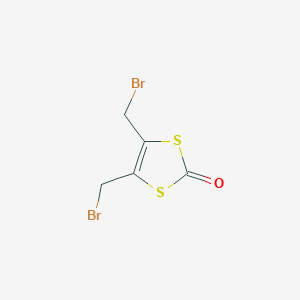
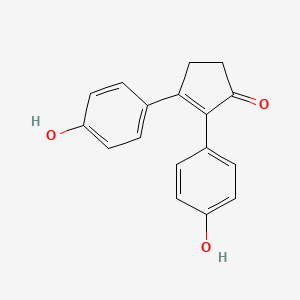

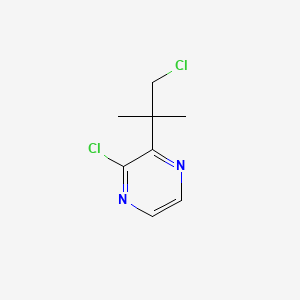

![4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14277483.png)
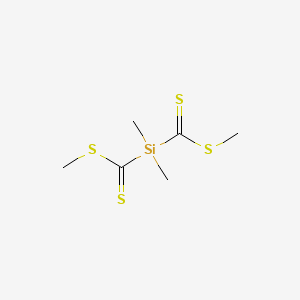
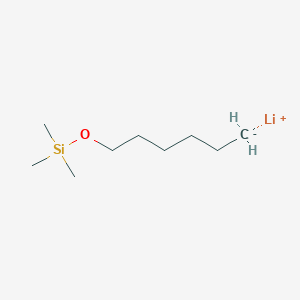
![{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile](/img/structure/B14277501.png)
